molecular formula C14H22N2O3S B2542512 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034572-55-7

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

Cat. No.: B2542512
CAS No.: 2034572-55-7
M. Wt: 298.4
InChI Key: GYXIQBVHTZVWFI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a furan ring, a thiomorpholine moiety, and an acetamide group.

Scientific Research Applications

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-ethoxyacetamide with a furan derivative under specific conditions to introduce the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield different amine derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-(furan-3-yl)ethyl)acetamide
  • 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is unique due to the presence of both the furan ring and the thiomorpholine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-18-11-14(17)15-9-13(12-3-6-19-10-12)16-4-7-20-8-5-16/h3,6,10,13H,2,4-5,7-9,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXIQBVHTZVWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=COC=C1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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